molecular formula C11H14ClNO2 B2392524 (1R,2S)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)cyclopropan-1-amine;hydrochloride CAS No. 2253630-81-6

(1R,2S)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)cyclopropan-1-amine;hydrochloride

Cat. No.: B2392524
CAS No.: 2253630-81-6
M. Wt: 227.69
InChI Key: GLWCKTCSQVTNPZ-OULXEKPRSA-N
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Description

This compound is a chiral cyclopropane derivative featuring a 2,3-dihydro-1,4-benzodioxin moiety attached to the cyclopropane ring at the 5-position. The (1R,2S) stereochemistry is critical for its interactions with biological targets. As a hydrochloride salt, it exhibits enhanced solubility and stability compared to its free base form. The benzodioxin group—a bicyclic ether-aromatic system—confers unique electronic and steric properties, influencing receptor binding and metabolic stability.

Properties

IUPAC Name

(1R,2S)-2-(2,3-dihydro-1,4-benzodioxin-5-yl)cyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c12-9-6-8(9)7-2-1-3-10-11(7)14-5-4-13-10;/h1-3,8-9H,4-6,12H2;1H/t8-,9+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLWCKTCSQVTNPZ-OULXEKPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC=C2O1)C3CC3N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(C=CC=C2O1)[C@@H]3C[C@H]3N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)cyclopropan-1-amine typically involves the following steps:

    Formation of the Benzodioxin Moiety: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Cyclopropanation: The benzodioxin derivative can be subjected to cyclopropanation using reagents like diazomethane or Simmons-Smith reagents.

    Amination: Introduction of the amine group can be done via nucleophilic substitution or reductive amination.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin moiety.

    Reduction: Reduction reactions can target the amine group or the benzodioxin ring.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound could be investigated for its potential as a pharmaceutical agent. Its amine group and benzodioxin moiety suggest it might interact with biological targets such as enzymes or receptors.

Medicine

Potential medicinal applications include its use as a precursor for drug development. The compound’s structure suggests it could be modified to enhance its pharmacological properties.

Industry

In industry, the compound might be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)cyclopropan-1-amine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The benzodioxin moiety could be involved in binding interactions, while the amine group might participate in hydrogen bonding or ionic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Benzodioxin Moieties

Compounds sharing the benzodioxin core but differing in substituents or connectivity:

Compound Name Structural Features Biological Activity Key Differences
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine hydrochloride Cyclopropane linked to benzodioxin at 6-position Antimicrobial activity (in vitro) Positional isomerism alters electronic distribution and binding affinity
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethylamine Ethylamine chain instead of cyclopropane Antitumor activity (e.g., inhibition of kinase pathways) Flexibility of the ethyl chain vs. rigidity of cyclopropane impacts target selectivity
Lecozotan Hydrochloride Benzodioxin fused to a piperazine-pyridine system 5-HT1A receptor antagonist (Alzheimer’s therapy) Larger molecular framework with additional pharmacophores

Fluorinated Cyclopropane Amines

Fluorine substitution modulates lipophilicity and metabolic stability:

Compound Name Structural Features Biological Activity Key Differences
(1R,2S)-2-(3-Fluorophenyl)cyclopropan-1-amine hydrochloride Fluorophenyl substituent Central nervous system (CNS) receptor modulation Absence of benzodioxin reduces steric bulk; fluorine enhances bioavailability
Rac-(1R,2S)-2-(3,4,5-Trifluorophenyl)cyclopropan-1-amine hydrochloride Trifluorophenyl group Impurity standard in Ticagrelor synthesis Increased fluorine content improves metabolic resistance but may reduce solubility
(1S,2R)-2-(3-Fluorophenyl)cyclopropan-1-amine hydrochloride Stereoisomer of the fluorophenyl analog Potential differences in receptor binding Opposite stereochemistry alters enantioselective interactions

Other Aryl-Substituted Cyclopropanamines

Variations in aromatic substituents and cyclopropane functionalization:

Compound Name Structural Features Biological Activity Key Differences
(1R,2S)-2-(3,4-Dimethylphenyl)cyclopropan-1-amine hydrochloride Dimethylphenyl group Building block for specialty chemicals Hydrophobic substituents enhance membrane permeability but may limit solubility
trans-2-(Pyridin-3-yl)cyclopropan-1-amine dihydrochloride Pyridine substituent Potential kinase inhibition Heteroaromatic ring introduces basicity and hydrogen-bonding capacity
(1R,2S)-Tranylcypromine hydrochloride Unsubstituted cyclopropane with phenyl group MAO inhibitor (antidepressant) Lack of benzodioxin or fluorine reduces steric and electronic complexity

Salt and Stereochemical Variants

Compound Name Structural Features Key Differences
(1R,2S)-2-(3,4-Dimethylphenyl)cyclopropan-1-amine hydrobromide Hydrobromide salt Bromide counterion may affect crystallization and solubility vs. chloride
(1R,2S)-2-Methylcyclopropanamine hydrochloride Methyl substituent Simplified structure with reduced aromaticity; lower molecular weight

Key Research Findings and Trends

Benzodioxin Advantage: The benzodioxin moiety in the target compound enhances π-π stacking with aromatic residues in receptor pockets, improving binding affinity compared to non-aromatic analogs .

Fluorine Impact : Fluorinated analogs exhibit improved metabolic stability but require careful optimization to balance lipophilicity and solubility .

Stereochemistry Sensitivity : The (1R,2S) configuration is critical for activity; enantiomers like (1S,2R) show divergent pharmacological profiles .

Salt Selection : Hydrochloride salts are preferred for pharmaceutical formulations due to favorable dissolution properties, though hydrobromide variants may offer alternative crystallization pathways .

Biological Activity

(1R,2S)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)cyclopropan-1-amine;hydrochloride is a synthetic compound characterized by its unique structural features, including a cyclopropane ring and a benzodioxin moiety. This compound has garnered attention for its potential biological activities, which may include enzyme inhibition and interactions with various molecular targets.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with a molecular formula of C11H13ClN2O2. It features the following structural components:

Component Description
Cyclopropane RingA three-membered carbon ring
Benzodioxin MoietyA fused benzene and dioxin structure
Amine GroupAn amino functional group

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The benzodioxin moiety may facilitate binding through π-stacking interactions and hydrogen bonding due to the presence of the amine group. This interaction can modulate enzyme activity or receptor signaling pathways, leading to various biological effects.

Enzyme Inhibition

Research indicates that compounds containing the benzodioxin structure exhibit significant enzyme inhibitory activities. For instance:

  • α-Glucosidase Inhibition : Studies have shown that related compounds can inhibit α-glucosidase effectively, which is crucial for managing type 2 diabetes mellitus (T2DM). The inhibition of this enzyme slows carbohydrate absorption, aiding in blood sugar control .
  • Acetylcholinesterase (AChE) Inhibition : Some benzodioxin derivatives have demonstrated weak inhibitory effects on AChE, which is relevant for Alzheimer's disease treatment. The inhibition of AChE can increase acetylcholine levels in the brain, potentially improving cognitive function .

Case Studies

  • In Vitro Studies : A study investigated the enzyme inhibitory potential of various sulfonamides containing benzodioxane moieties. The results indicated substantial inhibitory activity against α-glucosidase and variable effects on AChE .
  • Molecular Docking Studies : Computational studies have complemented experimental findings by predicting binding affinities and interactions between this compound and target enzymes. These studies help elucidate the mechanism by which this compound exerts its biological effects .

Comparative Analysis

The biological activity of this compound can be compared to other related compounds:

Compound Enzyme Inhibition Activity Notable Biological Effects
This compoundModerate α-glucosidase inhibitionPotential antidiabetic effects
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amineWeak AChE inhibitionCognitive enhancement potential
Benzodioxin derivativesVaried enzyme inhibition profilesAnti-inflammatory and hepatoprotective properties

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (1R,2S)-2-(2,3-dihydro-1,4-benzodioxin-5-yl)cyclopropan-1-amine hydrochloride, and how can stereochemical purity be ensured?

  • Methodology : The synthesis typically involves cyclopropanation of a benzodioxin-substituted alkene precursor using a transition-metal catalyst (e.g., Simmons-Smith conditions). Hydrochloride salt formation follows via acidification with HCl.
  • Stereochemical Control : Chiral HPLC or polarimetry should validate enantiomeric purity. For cyclopropane derivatives, stereoselective synthesis often employs chiral auxiliaries or catalysts .
  • Key Data : Retention of stereochemistry is critical; compare experimental optical rotation with literature values (e.g., PubChem data for related cyclopropane amines ).

Q. How should researchers characterize the physicochemical properties of this compound to ensure reproducibility in biological assays?

  • Methodology :

  • Solubility : Determine in aqueous buffers (e.g., PBS) and organic solvents (DMSO) using UV-Vis spectroscopy.
  • Stability : Conduct accelerated stability studies (40°C/75% RH) over 14 days, monitoring degradation via LC-MS.
  • pKa : Use potentiometric titration or computational tools like MarvinSketch.
    • Reference Standards : Cross-validate NMR (¹H/¹³C) and HRMS data with PubChem entries for structurally similar cyclopropane amines .

Q. What in vitro assays are suitable for preliminary evaluation of its neuroprotective or antidepressant potential?

  • Methodology :

  • Neuroprotection : Measure inhibition of oxidative stress in SH-SY5Y cells using H2O2-induced apoptosis assays.
  • Antidepressant Activity : Assess serotonin/norepinephrine reuptake inhibition in synaptosomal preparations .
    • Controls : Include known standards (e.g., fluoxetine for reuptake assays) and validate cell viability via MTT tests.

Advanced Research Questions

Q. How can researchers resolve contradictions in potency data across different receptor-binding assays?

  • Methodology :

  • Assay Optimization : Standardize buffer conditions (pH, ion concentration) to minimize variability.
  • Orthogonal Validation : Cross-test in cell-based (e.g., cAMP accumulation) and radioligand binding assays (e.g., [³H]citalopram for serotonin transporters).
  • Data Analysis : Apply statistical tools (e.g., Grubbs’ test) to identify outliers and assess batch-to-batch consistency .

Q. What strategies are effective for studying the enantiomer-specific activity of this compound?

  • Methodology :

  • Chiral Resolution : Use preparative HPLC with a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)).
  • Biological Evaluation : Compare (1R,2S) and (1S,2R) enantiomers in receptor-binding assays (e.g., κ-opioid or NMDA receptors) .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict enantiomer-receptor interactions .

Q. How can metabolic stability and degradation pathways be systematically analyzed?

  • Methodology :

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and identify metabolites via LC-HRMS.
  • Degradation Studies : Expose to light, heat, and hydrolytic conditions (acid/base), profiling degradants using stability-indicating methods .
  • Environmental Fate : Use QSAR models to predict biodegradation and bioaccumulation potential .

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